4-({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carbaldehyde is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperazine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylamine with cyanuric chloride to form an intermediate, which is then reacted with piperazine and formaldehyde under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4-({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Uniqueness
4-({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carbaldehyde is unique due to its combination of a triazine ring, piperazine moiety, and methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H21N7O2 |
---|---|
Molecular Weight |
343.38 g/mol |
IUPAC Name |
4-[[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C16H21N7O2/c1-25-13-4-2-12(3-5-13)18-16-20-14(19-15(17)21-16)10-22-6-8-23(11-24)9-7-22/h2-5,11H,6-10H2,1H3,(H3,17,18,19,20,21) |
InChI Key |
PWJKRKXVZADLOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.